physicochemical properties of 5H-Imidazo[5,1-a]isoindole
physicochemical properties of 5H-Imidazo[5,1-a]isoindole
An In-depth Technical Guide to the Physicochemical Properties of 5H-Imidazo[5,1-a]isoindole
Introduction
The 5H-imidazo[5,1-a]isoindole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. As a rigid, nitrogen-containing structure, it serves as a valuable core for the design of novel therapeutic agents and functional organic materials. Its derivatives have been explored for a range of biological activities, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy[1]. The unique electronic and structural features of this scaffold also give rise to interesting optical properties, with related compounds showing potential as fluorophores[2][3][4].
This technical guide provides a detailed examination of the core physicochemical properties of the parent 5H-imidazo[5,1-a]isoindole molecule. Understanding these fundamental characteristics is critical for researchers and drug development professionals to predict its behavior in biological systems, design synthetic routes, and formulate it for various applications. This document synthesizes computational data with established experimental methodologies, offering a framework for the practical assessment of this important heterocyclic system.
Molecular Structure and Foundational Properties
The foundational characteristics of a molecule dictate its interactions and behavior. 5H-Imidazo[5,1-a]isoindole is a tricyclic aromatic amine with the chemical formula C₁₀H₈N₂[5]. The fusion of the imidazole and isoindole rings creates a unique electronic landscape and a defined three-dimensional shape that is crucial for its biological and physical properties.
Chemical Identifiers:
Table 1: Computed Physicochemical Properties of 5H-Imidazo[5,1-a]isoindole
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.3 | PubChem[5][7] |
| Hydrogen Bond Donors | 0 | PubChem[5][7] |
| Hydrogen Bond Acceptors | 2 | PubChem[5][7] |
| Rotatable Bond Count | 0 | PubChem[5][7] |
| Exact Mass | 156.068748264 Da | PubChem[5][7] |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | PubChem[5][7] |
| Heavy Atom Count | 12 | PubChem[5] |
Note: These values are computationally derived and provide an estimate of the compound's properties. Experimental verification is recommended.
Lipophilicity: Predicting Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development. It governs a molecule's ability to cross biological membranes, its binding affinity to proteins, and its overall pharmacokinetic profile. The computationally derived XLogP3 value for 5H-imidazo[5,1-a]isoindole is 1.3, suggesting a balanced character with moderate lipophilicity[5][7]. This value indicates that the compound is likely to have reasonable permeability across cell membranes without being excessively retained in fatty tissues.
For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant measure as it accounts for the different ionization states of the molecule at a given pH[8][9]. Given the presence of a basic nitrogen atom in the imidazole ring, the LogD of 5H-imidazo[5,1-a]isoindole will be pH-dependent.
Experimental Protocol: HPLC-Based Determination of LogP
A reliable and high-throughput method for experimentally determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC). The causality behind this method is that the retention time of a compound on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.
Workflow for LogP Determination via RP-HPLC
Caption: Workflow for experimental LogP determination using RP-HPLC.
Ionization Constant (pKa): Impact on Solubility and Receptor Binding
The pKa value defines the strength of an acid or base and is crucial for predicting a molecule's charge state at a given pH. The 5H-imidazo[5,1-a]isoindole structure contains a basic nitrogen atom within the imidazole moiety, which is expected to be the primary site of protonation. The pKa of this nitrogen will dictate the compound's solubility in aqueous media (with the protonated form being more soluble) and its ability to interact with biological targets through ionic interactions. While specific experimental pKa data for the parent compound is not widely published, related imidazo[2,1-b][1][5][6]thiadiazole systems have been shown to have pKa values between 2.64 and 2.70, indicating they are weakly basic[8][9].
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for the shake-flask method of solubility determination.
Optical and Spectroscopic Properties
Fused heterocyclic systems like 5H-imidazo[5,1-a]isoindole often exhibit interesting photophysical properties. Studies on related imidazo[5,1-a]isoquinolines have shown that these compounds can be fluorescent, emitting light in the blue region of the spectrum.[3][4] The quantum yield and emission wavelength are highly sensitive to the nature and position of substituents on the aromatic rings.[3][4] This tunability makes the core scaffold attractive for applications in bio-imaging and as emitter molecules in organic light-emitting diodes (OLEDs). Characterization of these properties typically involves UV-Visible absorption and fluorescence emission spectroscopy.
Conclusion
5H-Imidazo[5,1-a]isoindole is a heterocyclic scaffold with a balanced physicochemical profile that makes it a promising starting point for the development of new chemical entities. Its computed moderate lipophilicity, weak basicity, and rigid structure are key attributes for designing molecules with good membrane permeability and specific biological interactions. While comprehensive experimental data for the parent compound is limited in public literature, this guide provides the theoretical basis and standard experimental protocols necessary for its thorough characterization. By applying these methodologies, researchers can validate computational predictions and build a robust understanding of this scaffold, accelerating its application in drug discovery and materials science.
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